molecular formula C10H15ClN2O3 B3001334 Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride CAS No. 2287332-60-7

Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride

Cat. No.: B3001334
CAS No.: 2287332-60-7
M. Wt: 246.69
InChI Key: KFTXTYKCYBNFLN-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an oxazole core substituted at position 5 with a piperidin-2-yl group and at position 4 with a methyl carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-4-2-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTXTYKCYBNFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups to the compound.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate typically involves the reaction of piperidine derivatives with oxazole precursors. The structural characterization of this compound can be achieved through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, a study demonstrated the successful synthesis and characterization of related oxazole derivatives using NMR techniques to confirm the presence of specific functional groups and structural integrity .

Biological Activities

Antimicrobial Activity
Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate has been evaluated for its antimicrobial properties. Research indicates that oxazole derivatives exhibit a broad spectrum of biological activities, including antibacterial effects against Gram-positive and Gram-negative bacteria. A comparative study showed that certain oxazole derivatives had significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Sedative and Hypnotic Effects
The compound's structural similarity to known sedative agents suggests potential hypnotic effects. For example, related oxazoles have demonstrated sedative properties in animal models, with specific compounds showing reduced incidence of hemolytic effects compared to traditional sedatives . This positions methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate as a candidate for further investigation in the development of safer sedative medications.

Therapeutic Potential

The therapeutic potential of methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate extends beyond antimicrobial and sedative effects. Its role as an intermediate in synthesizing novel pharmaceuticals is noteworthy. Oxazoles are increasingly recognized for their utility in drug design due to their diverse biological activities. The compound may serve as a scaffold for developing new drugs targeting various diseases, including cancer and neurological disorders .

Case Studies

  • Antimicrobial Efficacy
    A study conducted by Chilumula et al. evaluated the antimicrobial activity of several oxazole derivatives against various pathogens. The results indicated that specific derivatives showed superior activity compared to standard antibiotics like ampicillin. For instance, compound 17 exhibited an inhibition zone of 23 mm against Bacillus subtilis, highlighting the potential of oxazole derivatives in antibiotic development .
  • Sedative Properties
    In a pharmacological assessment, compounds similar to methyl 5-piperidin-2-yl-1,3-oxazole were tested for their hypnotic effects on mice. The results showed that these compounds could induce hypnosis more effectively than traditional thiazole-based sedatives, suggesting a promising avenue for developing new sedative agents with fewer side effects .

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Ethyl 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylate Hydrochloride
  • Structure : Differs in the ester group (ethyl vs. methyl) and piperidine substitution (4-yl vs. 2-yl).
  • Synthesis : Prepared via hydrolysis of ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate in hydrochloric acid .
Methyl 5-((5-Amino-3-Phenyl-1H-Pyrazol-1-yl)Sulfonyl)-2-Phenyl-1,3-Oxazole-4-Carboxylate (7c)
  • Structure : Replaces the piperidinyl group with a sulfonated pyrazole moiety.
  • Properties : Melting point (150–152°C) is lower than typical piperidine-containing oxazoles, suggesting reduced crystallinity due to bulkier substituents .
  • Applications : Sulfonyl groups enhance binding to biological targets, as seen in kinase inhibitors .

Substituent Variations

Methyl 5-(Aminomethyl)-1,3-Oxazole-4-Carboxylate Hydrochloride
  • Structure: Features an aminomethyl group at position 5 instead of piperidin-2-yl.
  • Properties : The primary amine facilitates salt formation and may improve water solubility. Multiple suppliers highlight its industrial availability, indicating scalability .
Methyl 2-(Chloromethyl)-1,3-Oxazole-4-Carboxylate
  • Structure : Chloromethyl substituent at position 2 introduces electrophilic reactivity.
  • Applications : Serves as an intermediate for further functionalization (e.g., nucleophilic substitution) .

Heterocyclic Variants

2-[5-(Methoxymethyl)-1H-1,2,4-Triazol-3-yl]Piperidine Hydrochloride
  • Structure : Replaces oxazole with a 1,2,4-triazole ring.
  • Properties : Triazoles often exhibit enhanced metabolic stability and hydrogen-bonding capacity, influencing pharmacokinetics .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Oxazole Derivatives

Compound Name Melting Point (°C) Molecular Weight Key Functional Groups Reference
Target Compound Not Reported 272.73* Piperidin-2-yl, Methyl Ester N/A
Ethyl 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylate HCl Not Reported 286.76* Piperidin-4-yl, Ethyl Ester
Methyl 5-((5-Amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-oxazole-4-carboxylate (7c) 150–152 439.45 Sulfonated Pyrazole
Methyl 5-(Aminomethyl)-1,3-oxazole-4-carboxylate HCl Not Reported 192.63* Aminomethyl

*Calculated molecular weights based on formulas.

Spectral Characteristics

  • Infrared (IR) Spectroscopy : All oxazole derivatives show C=O stretches (~1700 cm⁻¹) and NH₂/NH peaks (3300–3500 cm⁻¹) where applicable .
  • NMR: Piperidinyl protons in the target compound would resonate at δ 1.5–3.0 ppm (piperidine CH₂), distinct from sulfonyl or aminomethyl substituents in analogues .

Research and Application Insights

  • Pharmaceutical Potential: Piperidine-containing oxazoles are explored as central nervous system (CNS) agents due to piperidine's affinity for neurological receptors .
  • Synthetic Flexibility : The oxazole core allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride (CAS Number: 2287332-60-7) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a piperidine ring and an oxazole ring, which are pivotal in influencing its biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays.

Property Value
Molecular FormulaC₁₀H₁₅ClN₂O₃
Molecular Weight246.69 g/mol
CAS Number2287332-60-7

The biological activity of this compound involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. Ongoing research aims to elucidate the precise pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

This compound has shown promising results as an anticancer agent. In studies involving human cancer cell lines, it exhibited cytotoxic effects with varying IC50 values depending on the specific cell type:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.3
A549 (lung cancer)29.1
HepG2 (liver cancer)Not specified

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Preliminary data indicate its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity Study : A study published in MDPI highlighted that derivatives similar to Methyl 5-piperidin-2-yl-1,3-oxazole showed significant anticancer efficacy against various cell lines with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research demonstrated that this compound exhibited bacteriostatic effects against S. aureus, indicating its potential as a therapeutic agent against bacterial infections .
  • Neuroprotective Research : Investigations into its neuroprotective effects revealed that it could lower levels of reactive oxygen species (ROS) in neuronal models, suggesting a mechanism for protecting against oxidative damage .

Q & A

Q. What are the recommended synthetic pathways for Methyl 5-piperidin-2-yl-1,3-oxazole-4-carboxylate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate with piperidin-2-yl derivatives under basic conditions. A key intermediate, methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride, has been synthesized using similar strategies . Purification is typically achieved via recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, CH₂Cl₂:MeOH 9:1). Purity (>95%) is confirmed by HPLC with UV detection at 254 nm. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents to minimize byproducts like unreacted piperidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the oxazole ring (δ 8.2–8.5 ppm for C4-H) and piperidine protons (δ 1.5–3.0 ppm). The hydrochloride salt introduces downfield shifts in NH protons (δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) identifies the molecular ion [M+H]⁺ at m/z 257.12 (calculated for C₁₁H₁₇N₂O₃⁺) .
  • X-ray Crystallography : SHELX programs are used to resolve crystal structures, particularly for verifying stereochemistry and salt formation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under nitrogen atmosphere to prevent hydrolysis of the ester group. Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous solutions (pH >7), which accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies often arise from differences in cell membrane permeability or assay pH. For example, receptor-binding assays in acidic buffers (pH 6.5) may protonate the piperidine moiety, enhancing affinity for targets like GABA receptors. Validate results using orthogonal assays:
  • In vitro : Radioligand binding (e.g., [³H]-muscimol for GABAₐ receptors) .
  • In silico : Molecular docking (AutoDock Vina) to predict binding modes to piperidine-sensitive targets .
  • Control for salt dissociation effects by comparing free base and hydrochloride forms .

Q. What strategies are recommended for designing SAR studies on analogs of this compound?

  • Methodological Answer : Focus on modular substitutions:
  • Oxazole ring : Replace C5-piperidine with morpholine or thiomorpholine to assess steric/electronic effects .
  • Ester group : Hydrolyze to the carboxylic acid or substitute with amides to modulate lipophilicity (logP) .
    Use QSAR models (e.g., CoMFA) to correlate structural features with activity. For example, piperidine N-methylation reduces CNS penetration due to increased polarity .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Methodological Answer :
  • Metabolism : Use Schrödinger’s ADMET Predictor to identify likely cytochrome P450 (CYP3A4) oxidation sites on the piperidine ring. Experimental validation via liver microsome assays (rat/human) with LC-MS/MS metabolite profiling .
  • Toxicity : SwissADME predicts potential hERG channel inhibition (risk of cardiotoxicity) due to the protonated piperidine’s affinity for potassium channels. Mitigate by introducing bulky substituents at C2 of the piperidine .

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